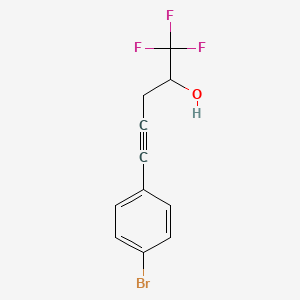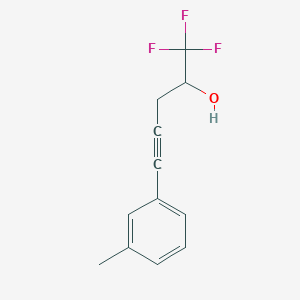
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol
Descripción general
Descripción
1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol is a useful research compound. Its molecular formula is C12H11F3O and its molecular weight is 228.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Quantum Mechanical Calculations and Spectroscopic Investigations
Research on compounds structurally similar to 1,1,1-Trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol, like 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, has involved quantum mechanical calculations and spectroscopic (FT-IR, FT-Raman, and UV) investigations. Such studies offer insights into molecular structural parameters, vibrational frequencies, and non-linear properties, which are crucial for understanding the electronic and optical properties of materials for potential applications in molecular electronics and photonics (Govindasamy & Gunasekaran, 2015).
Luminescence and Material Science
Fluorinated compounds play a significant role in material science, particularly in the development of luminescent materials. For instance, ytterbium(III) beta-diketonate complexes with fluorinated ligands have been synthesized and characterized, demonstrating the impact of fluorination on luminescence properties. Such materials are valuable for optical applications, including optical amplifiers and sensors (Martín‐Ramos et al., 2013).
Catalysis and Synthetic Chemistry
Tris(pentafluorophenyl)boron and similar fluorinated compounds have been used as catalysts in synthetic chemistry, demonstrating versatility in reactions like hydrosilylation of amides. This showcases the potential of fluorinated catalysts in facilitating reactions under mild conditions while exhibiting functional group tolerance, which is crucial for developing new synthetic methodologies (Chadwick et al., 2014).
Antimicrobial Agents
Derivatives structurally related to this compound have been explored for their potential as antimicrobial agents. For example, new series of 1,2,3-triazolyl pyrazole derivatives have been synthesized and shown to exhibit broad-spectrum antimicrobial activities. This indicates the role of fluorinated compounds in developing new pharmaceuticals and antimicrobial agents (Bhat et al., 2016).
Polymer Science
In polymer science, the introduction of fluorinated groups has been utilized to modify the properties of polymeric materials. Studies on fluorinated polyimides, for example, highlight how trifluoromethyl groups influence the optical, thermal, and dielectric properties of polymers, making them suitable for advanced applications in electronics and optics (Jang et al., 2007).
Propiedades
IUPAC Name |
1,1,1-trifluoro-5-(3-methylphenyl)pent-4-yn-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O/c1-9-4-2-5-10(8-9)6-3-7-11(16)12(13,14)15/h2,4-5,8,11,16H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFANUWQWFOIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C#CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


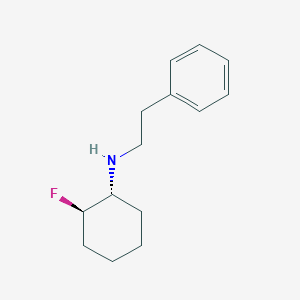
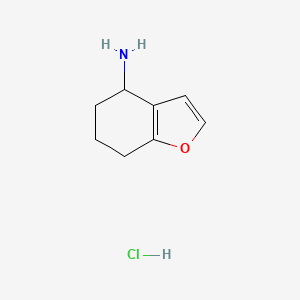
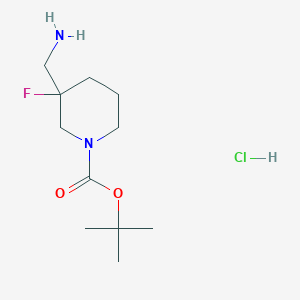
![(4Z)-4-[(4-fluorophenyl)methylidene]azepane hydrochloride](/img/structure/B1531755.png)
![1-{Octahydrocyclopenta[c]pyrrol-4-yl}piperidin-3-ol dihydrochloride](/img/structure/B1531757.png)
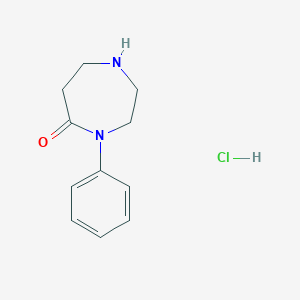
![Tert-butyl 5-(prop-2-yn-1-yl)-3,4,5,11-tetraazatricyclo[6.2.1.0^{2,6}]undeca-2(6),3-diene-11-carboxylate](/img/structure/B1531760.png)
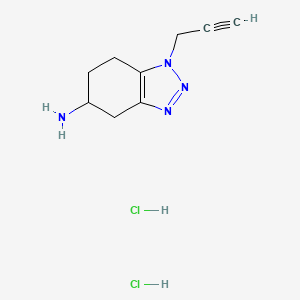
![(3S,4R)-4-[2-(trimethylsilyl)ethynyl]oxolan-3-ol](/img/structure/B1531763.png)
![1-(prop-2-yn-1-yl)-1H,4H,5H-naphtho[1,2-d][1,2,3]triazole](/img/structure/B1531764.png)
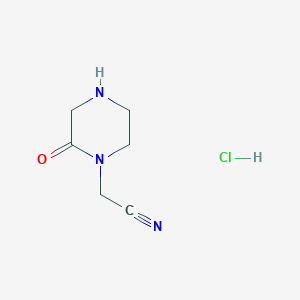
![3-[(Pyridin-4-yl)methyl]-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1531768.png)
![4-[(4-Aminopiperidin-1-yl)methyl]-4-fluoro-1lambda6-thiane-1,1-dione dihydrochloride](/img/structure/B1531769.png)
